3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea is a versatile chemical compound used in various scientific research fields. It is known for its complex structure, which includes a biphenyl group, a sulfonyl group, and a benzodioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride as a base and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.
Medicine: Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of symptoms in diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamonomethoxine and sulfadimethoxine share the sulfonyl group and have similar antibacterial properties.
Benzodioxins: Compounds containing the benzodioxin moiety, such as certain plant hormones, exhibit similar structural features.
Uniqueness
What sets 3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea apart is its combination of the biphenyl, sulfonyl, and benzodioxin groups, which confer unique chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a valuable tool in various research fields.
Biological Activity
3-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethoxyphenyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClN4O4
- Molecular Weight : 400.8 g/mol
- CAS Number : 1105196-18-6
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which can lead to significant pharmacological effects. Key areas of interest include:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties through the inhibition of specific cancer cell lines. The mechanism involves the modulation of signaling pathways critical for cell proliferation and survival.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with disease pathways, such as kinases and proteases. This inhibition can disrupt various cellular processes, making it a candidate for therapeutic applications in cancer and other diseases.
- Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes, altering their activity and leading to downstream effects that contribute to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. A general synthetic route includes:
- Formation of Dihydropyrazinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the chlorophenyl and dimethoxyphenyl groups via nucleophilic substitution.
- Urea Formation : The final step involves the formation of the urea linkage using phosgene or related reagents under controlled conditions.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |
Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Study 3 | Antimicrobial Effects | Exhibited antibacterial activity against Gram-positive bacteria in vitro. |
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-7-6-13(11-16(15)28-2)22-19(26)23-17-18(25)24(9-8-21-17)14-5-3-4-12(20)10-14/h3-11H,1-2H3,(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWMRNFKMWIBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.